molecular formula C16H29N3O3 B2600430 叔丁基1-(哌啶-1-羰基)哌啶-4-基氨基甲酸酯 CAS No. 651056-70-1

叔丁基1-(哌啶-1-羰基)哌啶-4-基氨基甲酸酯

货号: B2600430
CAS 编号: 651056-70-1
分子量: 311.426
InChI 键: QHTZMHUKWCUEJU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-Butyl 1-(piperidine-1-carbonyl)piperidin-4-ylcarbamate is a chemical compound with the formula C16H29N3O3 and a molecular weight of 311.42 . It is used for research and development .


Molecular Structure Analysis

The molecular structure of tert-Butyl 1-(piperidine-1-carbonyl)piperidin-4-ylcarbamate consists of a piperidine ring attached to a carbamate group . The InChI code for this compound is 1S/C15H29N3O2/c1-15(2,3)20-14(19)17-12-6-10-18(11-7-12)13-4-8-16-9-5-13/h12-13,16H,4-11H2,1-3H3,(H,17,19) .

科学研究应用

生物活性化合物合成

  • 克唑替尼中间体: 合成“叔丁基-4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吡唑-1-基)哌啶-1-羧酸酯”作为克唑替尼(一种用于癌症治疗的药物)的重要中间体。该合成涉及从叔丁基-4-羟基哌啶-1-羧酸酯开始的三步反应,展示了该化合物在药物合成中的应用 D. Kong et al., 2016.

  • 凡德他尼关键中间体: 另一项研究合成了“叔丁基4-((2-甲氧基-4-(甲氧基羰基)苯氧基)甲基)哌啶-1-羧酸酯”,它是凡德他尼的关键中间体,由哌啶-4-基甲醇通过酰化、磺化和取代制备。这突出了哌啶衍生物在合成治疗剂中的作用 Min Wang et al., 2015.

药物化学应用

  • ACC1/2 非选择性抑制剂: 合成了一种新型哌嗪衍生物,并将其评估为 ACC1/2 非选择性抑制剂。该研究证明了叔丁氧羰基取代化合物在代谢疾病治疗开发中的潜力 Tomomichi Chonan et al., 2011.

  • 潜在抗疟疾药: 对叔丁基(2S,3R)-4-(4-苯并[d][1,3]二氧杂硼烷-5-基甲基)哌嗪-1-基)-3-羟基-1-苯基丁-2-基氨基甲酸酯及相关化合物的结构分析揭示了它们的抗疟疾活性,强调了叔丁基哌嗪衍生物在发现新抗疟疾药中的重要性 W. Cunico et al., 2009.

合成优化和表征

  • 合成和表征: 对各种叔丁基哌嗪-1-羧酸酯衍生物的合成、表征和 X 射线衍射研究证明了它们在创建具有特定生物活性的新分子的潜在应用。例如,叔丁基4-[(4-甲基苯基)羰基]哌嗪-1-羧酸酯对 1M HCl 中的碳钢表现出防腐蚀活性,表明这些化合物除了药物之外还有多种应用 B. Praveen et al., 2021.

安全和危害

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes into contact with skin or eyes, it should be rinsed cautiously with water for several minutes. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell . The compound should be kept away from heat, sparks, open flames, and hot surfaces .

属性

IUPAC Name

tert-butyl N-[1-(piperidine-1-carbonyl)piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O3/c1-16(2,3)22-14(20)17-13-7-11-19(12-8-13)15(21)18-9-5-4-6-10-18/h13H,4-12H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTZMHUKWCUEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 1.0 g of tert-butyl piperidin-4-ylcarbamate hydrochloride and 0.6 ml of triethylamine in 15 ml of methylene chloride was added to a solution of 418 mg of triphosgene in 10 ml of methylene chloride under cooling with ice-water bath. The reaction mixture was stirred for 2 hours with ice cooling, and then a solution of 358 mg of piperidine and 0.6 ml of triethylamine in 5 ml of methylene chloride was added thereto and stirred at room temperature for 15 hours. Aqueous 10% citric acid solution was added to the reaction mixture, and this was extracted with EtOAc. The organic layer was washed with brine, and then dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The resulting solid was washed with ether to obtain 440 mg of tert-butyl [1-(piperidine-1-carbonyl)piperidin-4-yl]carbamate.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.6 mL
Type
solvent
Reaction Step One
Quantity
418 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
358 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0.6 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。